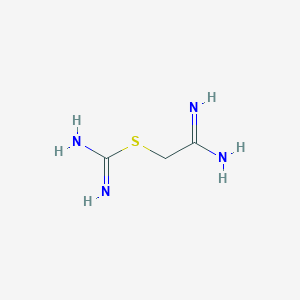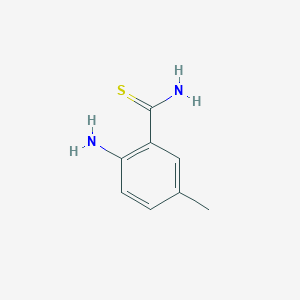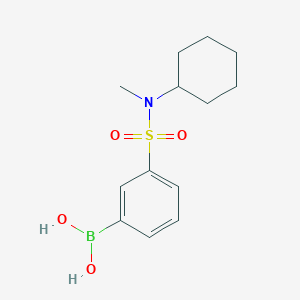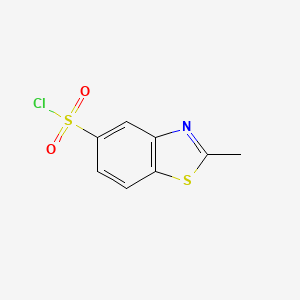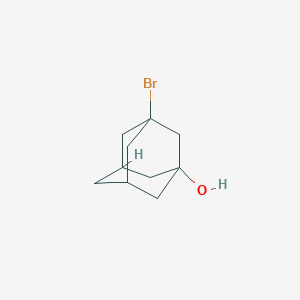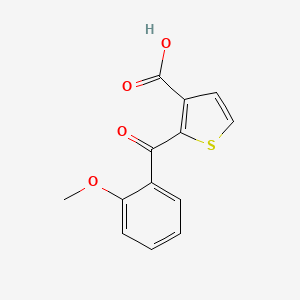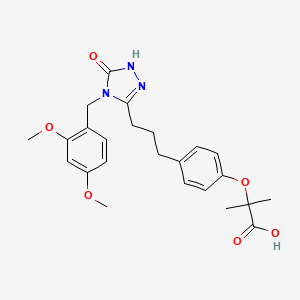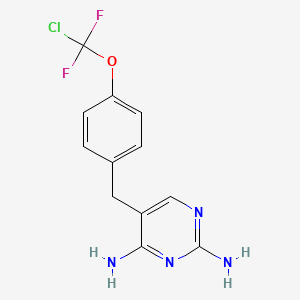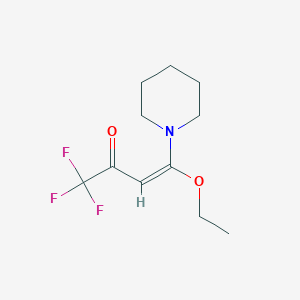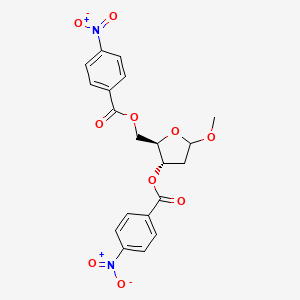
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of nitrobenzoyl groups attached to the ribofuranoside moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by selective nitration. The process begins with the protection of the hydroxyl groups on the ribofuranoside using benzoyl chloride in the presence of a base such as pyridine. This is followed by the nitration of the protected ribofuranoside using a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted ribofuranosides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the ribofuranoside moiety may facilitate the compound’s uptake into cells, enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
- Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
Comparison: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is unique due to the presence of nitrobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with chlorobenzoyl or benzoyl groups, the nitrobenzoyl derivative exhibits different reactivity and potential biological activities. The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for further chemical modifications .
Eigenschaften
Molekularformel |
C20H18N2O10 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[(2R,3S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
InChI-Schlüssel |
NGKKKFKTIZCIEN-MYFVLZFPSA-N |
Isomerische SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


